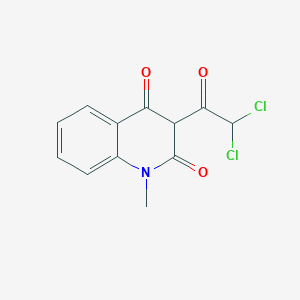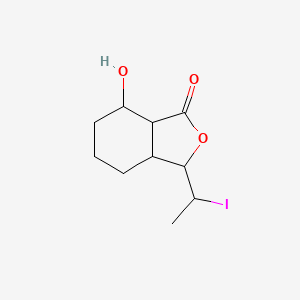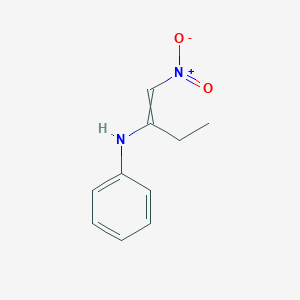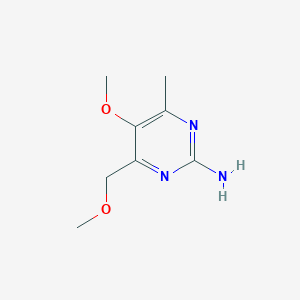
3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione typically involves the reaction of 1-methylquinoline-2,4(1H,3H)-dione with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and crystallization to ensure high purity of the final product.
化学反応の分析
Types of Reactions
3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the dichloroacetyl group to a simpler acetyl group.
Substitution: The dichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 3-(Acetyl)-1-methylquinoline-2,4(1H,3H)-dione.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
Quinoline-2,4-dione: A simpler derivative with similar core structure but lacking the dichloroacetyl group.
1-Methylquinoline-2,4(1H,3H)-dione: The parent compound without the dichloroacetyl modification.
3-(Acetyl)-1-methylquinoline-2,4(1H,3H)-dione: A reduced form of the compound.
Uniqueness
3-(Dichloroacetyl)-1-methylquinoline-2,4(1H,3H)-dione is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
特性
CAS番号 |
95854-97-0 |
|---|---|
分子式 |
C12H9Cl2NO3 |
分子量 |
286.11 g/mol |
IUPAC名 |
3-(2,2-dichloroacetyl)-1-methylquinoline-2,4-dione |
InChI |
InChI=1S/C12H9Cl2NO3/c1-15-7-5-3-2-4-6(7)9(16)8(12(15)18)10(17)11(13)14/h2-5,8,11H,1H3 |
InChIキー |
COBZLDCGMCYAFO-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=O)C(C1=O)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)
![3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B14352813.png)



![3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile](/img/structure/B14352843.png)


![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14352858.png)
![Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B14352864.png)


![3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene)](/img/structure/B14352881.png)

